Product packaging for 1-Methyl-1h-imidazole-2-sulfonamide(Cat. No.:CAS No. 89517-92-0)

1-Methyl-1h-imidazole-2-sulfonamide

Cat. No.: B2921062
CAS No.: 89517-92-0
M. Wt: 161.18
InChI Key: BKQJQGVEAVLYDW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-sulfonamide (CAS 89517-92-0) is a sulfonamide derivative of 1-methylimidazole with the molecular formula C4H7N3O2S and a molecular weight of 161.18 g/mol. It is typically supplied as a powder and should be stored at room temperature . This compound serves as a versatile synthetic intermediate and key precursor in medicinal chemistry, particularly in the development of novel antibacterial agents. Recent research has demonstrated its significant value in the synthesis of complex sulfonamide-linked hybrids. For instance, it is used to create novel sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamide derivatives, which have shown potent in vitro antibacterial activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus . Some of these novel compounds have exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against B. subtilis , outperforming standard antibiotics like streptomycin, and have also demonstrated strong abilities to inhibit biofilm formation . The mechanism of action for such derivatives is under investigation but is associated with effective bacterial growth inhibition and disruption of biofilm integrity, making this chemical scaffold a promising candidate for advanced antimicrobial research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3O2S B2921062 1-Methyl-1h-imidazole-2-sulfonamide CAS No. 89517-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQJQGVEAVLYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89517-92-0
Record name 1-methyl-1H-imidazole-2-sulfonamide
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Biological Activity Spectrum of 1 Methyl 1h Imidazole 2 Sulfonamide Derivatives in Preclinical Research

Antimicrobial Efficacy Investigations

The unique structural features of imidazole (B134444) and sulfonamide moieties have prompted extensive research into their combined potential to combat microbial infections. Studies have evaluated these derivatives against a variety of pathogenic bacteria, fungi, and parasites.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of imidazole-sulfonamide derivatives has been a subject of considerable investigation, yielding varied results depending on the specific substitutions on the core structure.

In one study, novel imidazole and benzimidazole (B57391) compounds featuring a sulfonamido substituent were synthesized and evaluated for their in vitro antibacterial activity against ten bacterial strains. nih.gov Several of these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The research highlighted that derivatives with electron-withdrawing groups, such as a nitro group, tended to show greater antibacterial efficacy compared to those with electron-donating groups like methyl or methoxy (B1213986). nih.gov

Conversely, a study focusing on derivatives structurally closer to the subject compound, namely 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, found them to be inactive. chemsociety.org.ng These compounds showed no antibacterial activity when screened against Gram-positive strains (methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Bacillus subtilis) and Gram-negative strains (Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae). chemsociety.org.ng

Other research into broader imidazole derivatives has shown that they can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative types. mdpi.com The mechanism of action is thought to involve interference with bacterial DNA replication, cell wall synthesis, and cell membrane disruption. mdpi.com For example, certain 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives have shown activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 8 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Imidazole Derivatives
Compound ClassBacterial StrainsActivity LevelReference
Imidazole & Benzimidazole SulfonamidesGram-positive & Gram-negativeSignificant nih.gov
5-Chloro-1-ethyl-2-methyl-1H-imidazole-4-sulphonamidesS. aureus, MRSA, B. subtilis, P. aeruginosa, E. coli, K. pneumoniaeInactive chemsociety.org.ng
General Imidazole DerivativesGram-positive & Gram-negativePotential effect mdpi.com
3-Biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromidesStaphylococcus aureusMIC: 4-8 μg/mL nih.gov

Antifungal Efficacy Studies

The antifungal properties of imidazole-sulfonamide derivatives have been explored, with some compounds showing promising activity, particularly against opportunistic fungal pathogens.

A series of sulfonamide-1,2,4-triazole derivatives were synthesized and showed significant in vitro antifungal activity against a range of micromycetes, with efficacy comparable to the commercial fungicide bifonazole. researchgate.net The study noted that the N-dimethylsulfamoyl group contributed to the best antifungal activity among the tested analogues. researchgate.net

In a study of 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and its 3-chlorophenyl analogue, the compounds were screened for activity against Candida albicans. chemsociety.org.ngresearchgate.net The 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide derivative exhibited moderate anticandidal activity when compared to the standard drug itraconazole. chemsociety.org.ngresearchgate.net This indicates that specific substitutions on the phenyl ring of the sulfonamide moiety can influence antifungal potency.

The broader class of sulfonamides has been investigated for antifungal applications, with some derivatives showing efficacy against Candida species. For instance, certain cycloalkyl sulfonamide compounds have been reported to have MIC values between 4-8 μg/mL against C. glabrata. researchgate.net

Table 2: Antifungal Activity of Imidazole-Sulfonamide Derivatives
CompoundFungal StrainActivity LevelReference
5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamideCandida albicansModerate (vs. Itraconazole) chemsociety.org.ngresearchgate.net
Sulfonamide-1,2,4-triazole derivativesVarious micromycetesSignificant (vs. Bifonazole) researchgate.net
Cycloalkyl sulfonamide derivativesCandida glabrataMIC: 4-8 μg/mL researchgate.net

Antiparasitic Activity Assessments

The benzimidazole nucleus is a well-established pharmacophore in antiparasitic drug discovery, and its integration with a sulfonamide moiety has been explored for activity against protozoan parasites like Leishmania and Trypanosoma. nih.gov

Research focused on hit-to-lead optimization of a novel 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide, identified from a high-throughput screen, showed significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. researchgate.net Extensive synthesis and structure-activity relationship (SAR) exploration of analogues led to improved potency while maintaining low cytotoxicity against human host cells. researchgate.net

In the context of Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, pyrazole (B372694) sulfonamide inhibitors of the N-myristoyltransferase (NMT) enzyme have been developed. acs.org Although the pyrazole headgroup was found to be crucial, modifications to the sulfonamide portion of the molecules were investigated to improve metabolic stability and CNS penetration, which is critical for treating the late stage of the disease. acs.org Replacement of a methyl group on the sulfonamide with a difluoromethyl group resulted in a compound with a similar potency profile but significantly improved metabolic stability. acs.org

Furthermore, other sulfonamide derivatives have been reported to exhibit a trypanocidal effect, with some inducing parasitic death through the generation of reactive oxygen species, leading to a redox imbalance in the parasite. researchgate.net

Anticancer and Antitumor Potential Research

The imidazole-sulfonamide scaffold has been extensively investigated for its potential as an anticancer agent, with numerous derivatives demonstrating significant cytotoxicity against a wide array of cancer cell lines and, in some cases, antitumor efficacy in animal models.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A substantial body of preclinical research has demonstrated the potent in vitro cytotoxic effects of 1-methyl-1H-imidazole-2-sulfonamide derivatives and related compounds against numerous human cancer cell lines.

One study detailed the synthesis of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(2-methylpropyl)-1-methyl-1H-imidazole-2-sulfonamide as part of a series of novel inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, a key target in cancer therapy. nih.gov This compound, among others in the series, retained IC₅₀ values at or below 5 μM in a HIF-dependent reporter assay. nih.gov

In another highly relevant study, platinum(II) complexes incorporating derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine were synthesized and evaluated. nih.gov Several of these complexes showed significant cytotoxic effects on the NCI-H460 lung cancer cell line, with EC₅₀ values as low as 0.115 mM. nih.gov One specific complex, Pt-4a, was found to be particularly potent and had a comparable cytotoxic effect to the established chemotherapy drug cisplatin (B142131) on non-small-cell lung cancer (NCI-H460) and colorectal cancer (HCT-15, HCT-116) cell lines. nih.gov

Furthermore, a series of novel sulfonamide-imidazole hybrids demonstrated significant low micromolar cytotoxicity against H69 human small cell lung carcinoma cells and, notably, against the anthracycline-resistant H69AR cell line. researchgate.net The most promising compounds from this series also showed cytotoxic activity against A549 human lung adenocarcinoma cells. researchgate.net Similarly, other research has shown that sulfonamide-benzimidazole hybrids can possess potent antiproliferative activity against a panel of cancer cell lines including HeLa, HepG2, and MCF-7, with IC₅₀ values in the sub-micromolar range. mdpi.comnih.gov

Table 3: In Vitro Cytotoxicity of Selected Imidazole-Sulfonamide Derivatives
Compound/Derivative ClassCancer Cell Line(s)Potency (IC₅₀/EC₅₀)Reference
Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamineNCI-H460 (Lung), HCT-15, HCT-116 (Colorectal)EC₅₀: 1.1 - 0.115 mM nih.gov
N-(...)-1-methyl-1H-imidazole-2-sulfonamideHIF-reporter assayIC₅₀ ≤ 5 μM nih.gov
Sulfonamide-imidazole hybridsH69 & H69AR (Small Cell Lung), A549 (Lung)Low micromolar researchgate.net
Sulfonamide-benzimidazole hybrid (FA16)HeLa, HepG2, MCF-7, A5490.15 - 4.34 μM mdpi.comnih.gov

Antitumor Efficacy in Preclinical Models

Select derivatives from the broader imidazole-sulfonamide class have progressed to in vivo studies, demonstrating tangible antitumor effects in preclinical animal models.

A notable example is the sulfonamide-benzimidazole hybrid, FA16, which was evaluated in a HepG2 (liver cancer) xenograft mouse model. nih.gov Administration of FA16 at a dose of 30 mg/kg resulted in a significant tumor growth inhibition (TGI) of 77.1%. Importantly, no significant body weight loss or major organ abnormalities were observed in the treated mice, suggesting a favorable preliminary safety profile. nih.gov

Another study identified a lead compound from a series of heteroarylsulfonamides that demonstrated anticancer activity in vivo in brain, eye, and pancreatic cancer models. nih.gov While specific efficacy data was not detailed, the progression to in vivo testing highlights the therapeutic potential of this class of molecules. nih.gov

Additionally, while not a sulfonamide, the imidazole derivative 4-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (MI-63) has shown potent antitumor activity in animal models, further underscoring the potential of the imidazole core in developing effective anticancer agents. nih.gov

Enzyme Inhibition and Receptor Modulatory Studies

Carbonic Anhydrase Isoform Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. researchgate.netnih.gov Inhibition of specific CA isoforms has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. researchgate.netscienceopen.com

Derivatives of this compound have been investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Novel series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety have been synthesized and evaluated. nih.gov Several of these compounds demonstrated potent, nanomolar inhibition of hCA isoforms I, II, IX, and XII. nih.gov For instance, some derivatives were found to be significantly more potent than the standard drug acetazolamide (B1664987) against hCA I. nih.gov Specifically, compounds with certain substitutions showed high efficacy against the tumor-associated isoform hCA XII, with inhibition constants (KIs) in the low nanomolar range. nih.gov

The incorporation of a this compound moiety into different molecular frameworks has been a strategy to achieve isoform-selective inhibition. Studies have shown that while some derivatives exhibit broad-spectrum inhibition, others display selectivity for particular isoforms, which is a crucial aspect for developing targeted therapies with reduced side effects. nih.govresearchgate.net For example, some sulfonamides incorporating pyrazole and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition of hCA I, II, IX, and XII. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Sulfonamide Derivatives

Compound/Derivative Target Isoform(s) Inhibition Potency (KI) Reference
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids hCA I More potent than acetazolamide nih.gov
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids hCA XII 10-41.9 nM nih.gov
Pyrazole- and pyridazinecarboxamide-sulfonamides hCA I, II, IX, XII Isoform-selective nih.gov
Chromone-based sulfonamide derivative (2h) hCA XII 7.91 nM researchgate.net
Nitroimidazole-sulfonamide derivative (10) hCA II, hCA IX 199.2 nM, 147.3 nM scienceopen.com

Hypoxia Inducible Factor-1 Pathway Inhibition

The Hypoxia Inducible Factor (HIF) pathway is a critical regulator of cellular adaptation to low oxygen levels (hypoxia), a common feature of solid tumors. nih.govresearchgate.net Activation of the HIF pathway contributes to tumor progression, angiogenesis, and resistance to therapy, making it an attractive target for cancer treatment. nih.govmdpi.com

Aryl-sulfonamides have been identified as a promising scaffold for the development of HIF-1 pathway inhibitors. nih.gov In a high-throughput screening of a compound library, several sulfonamide-containing molecules were found to inhibit HIF-1 transcriptional activity. nih.gov Further optimization led to the identification of potent inhibitors with IC50 values in the sub-micromolar range in a hypoxia-responsive element (HRE)-luciferase reporter assay. nih.gov

One specific derivative, N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(2-methylpropyl)-1-methyl-1H-imidazole-2-sulfonamide, was synthesized and evaluated as part of a series of novel HIF-1 pathway inhibitors. nih.gov While another compound in the series with a pyridine-4-sulfonyl group showed the strongest inhibition, the inclusion of the 1-methyl-1H-imidazole-2-sulfonyl moiety demonstrates its utility as a building block in designing such inhibitors. nih.gov These inhibitors are thought to interfere with hypoxia-induced transcription by disrupting the interaction between HIF-1α and its coactivators. researchgate.net

Table 2: HIF-1 Pathway Inhibition by Selected Sulfonamide Derivatives

Compound/Derivative Assay Potency (IC50) Reference
Arylsulfonamides HRE-luciferase reporter assay ~0.5 µM nih.gov
N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(2-methylpropyl)-1-methyl-1H-imidazole-2-sulfonamide (6j) HIF-inducible luciferase reporter assay Not specified, but part of an active series nih.gov
Benzenesulfonamide (B165840) analogue (13) HRE reporter assay 0.6 µM mdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a well-established target for anticancer therapies. nih.govnih.gov

Imidazole-based compounds have been explored as EGFR inhibitors. rsc.orgresearchgate.net In one study, computationally designed imidazole derivatives were synthesized and showed significant anti-proliferative activity against several cancer cell lines. rsc.org Two compounds, in particular, demonstrated enzymatic inhibition of EGFR with IC50 values in the nanomolar range. rsc.org Further structural modifications, guided by in silico modeling, led to a derivative with even more potent EGFR inhibitory activity, comparable to the positive control erlotinib. rsc.org

While direct studies on this compound as an EGFR inhibitor are limited, the imidazole core is a key feature in many potent EGFR inhibitors. nih.gov For instance, trisubstituted imidazole inhibitors have been shown to potently inhibit drug-resistant EGFR mutants. nih.gov The imidazole core in these inhibitors acts as a hydrogen bond acceptor, which is crucial for their binding to the EGFR kinase domain. nih.gov

Table 3: EGFR Kinase Inhibition by Imidazole Derivatives

Compound/Derivative Target Potency (IC50) Reference
Imidazole-based derivative (2c) EGFR 617.33 nM rsc.org
Imidazole-based derivative (2d) EGFR 710 nM rsc.org
Optimized imidazole derivative (3c) EGFR 236.38 nM rsc.org
Trisubstituted imidazole inhibitors EGFR(L858R/T790M/C797S) Low nanomolar nih.gov

Topoisomerase IIβ Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. acs.orguiowa.edu Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, as they can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. acs.org

A series of novel sulfonamide-attached 1-(4-((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)phenyl)piperazines were designed and synthesized with the goal of integrating the pharmacologically active imidazole and sulfonamide scaffolds. researchgate.net Several of these hybrid compounds exhibited significant anticancer activity against various human cancer cell lines. researchgate.net Molecular docking studies suggested that these compounds interact with human topoisomerase IIβ through hydrogen bonding and hydrophobic interactions, indicating a plausible mechanism of action. researchgate.net This highlights the potential of combining the this compound scaffold with other pharmacophores to create potent topoisomerase IIβ inhibitors.

Table 4: Topoisomerase IIβ Inhibition by Sulfonamide-Imidazole Hybrids

Compound/Derivative Activity Proposed Mechanism Reference
Sulfonamide-imidazole hybrid piperazines (12a, 12b, 12c) Significant anticancer activity against MCF-7 cells Interaction with human topoisomerase IIβ researchgate.net

Bcl-2 Protein Inhibition

The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. nih.govnih.gov Anti-apoptotic Bcl-2 proteins are often overexpressed in cancer cells, promoting their survival and resistance to therapy. nih.gov Therefore, inhibiting these proteins is a promising strategy to induce apoptosis in cancer cells. youtube.com

While direct preclinical studies specifically investigating this compound derivatives as Bcl-2 inhibitors are not extensively documented in the provided context, the development of small molecules that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) is a major focus in cancer research. nih.govnih.gov These inhibitors bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, unleashing the pro-apoptotic machinery. The structural features of sulfonamide and imidazole derivatives could potentially be exploited in the design of novel BH3 mimetics.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govsemanticscholar.org In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to the suppression of anti-tumor immunity. nih.govresearchgate.net Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. researchgate.netresearchgate.net

Secondary sulfonamides have been identified as a novel class of IDO1 inhibitors. nih.govsemanticscholar.org Screening of an in-house compound library led to the discovery of a benzenesulfonamide derivative with inhibitory activity against IDO1. nih.gov This prompted the synthesis and evaluation of a series of secondary sulfonamides, some of which exhibited significantly improved potency. nih.govsemanticscholar.org

The interaction between IDO1 and imidazole derivatives has also been studied, revealing that metal chelation, hydrogen bonding, and hydrophobic interactions contribute to the binding affinity of inhibitors. semanticscholar.org The active site of IDO1 is characterized by a small and highly lipophilic pocket, suggesting that hydrophobic interactions are a major contributor to ligand binding. nih.gov This provides a strong rationale for exploring this compound derivatives as potential IDO1 inhibitors, as they combine the features of both sulfonamides and imidazoles.

Table 5: IDO1 Inhibition by Sulfonamide and Imidazole Derivatives

Compound/Derivative Assay Potency (IC50) Reference
Secondary sulphonamide (BS-1) HeLa cell-based IDO1/kynurenine assay 48.42 µM nih.gov
Optimized secondary sulphonamides (5d, 5l, 8g) HeLa cell-based IDO1/kynurenine assay Significantly improved over BS-1 nih.gov
Chromone-oxime derivative with sulfonamide (10m) hIDO1 enzymatic assay 0.64 µM researchgate.net
Chromone-oxime derivative with sulfonamide (10m) HeLa cell-based IDO1 assay 1.04 µM researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of 1-methyl-1H-imidazole have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov The therapeutic rationale for targeting COX-2 is to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1. nih.govnih.gov

In one study, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives were designed and synthesized. nih.gov Docking studies of these compounds revealed that the methylsulfonyl group, attached directly to the imidazole ring, orients itself in the same direction as the sulfonamide group of the known selective COX-2 inhibitor, Celecoxib. nih.gov This orientation facilitates crucial hydrogen bonding with Arg513 in the active site of the COX-2 enzyme. nih.gov

Among the synthesized compounds, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (compound 5b) was identified as the most potent inhibitor. nih.govresearchgate.net It exhibited an IC50 of 0.71 µM against COX-2 with a selectivity index of 115, demonstrating comparable inhibitory activity to Celecoxib. nih.gov These findings suggest that the 1-methyl-1H-imidazole scaffold can serve as a valuable template for developing novel and selective COX-2 inhibitors. nih.govresearchgate.net

CompoundTargetIC50 (µM)Selectivity IndexKey Interactions
N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyanilineCOX-20.71115Hydrogen bonding with Arg513

Lymphocyte Function-Associated Antigen-1 (LFA-1) Inhibition

Lymphocyte function-associated antigen-1 (LFA-1) is an integrin protein that plays a critical role in immune cell adhesion and trafficking, making it a key target for anti-inflammatory therapies. nih.govacs.orgresearchgate.net A novel class of LFA-1 inhibitors based on a 1H-imidazo[1,2-a]imidazol-2-one scaffold, which can be considered a bicyclic derivative of the core 1-methyl-1H-imidazole structure, has been developed. nih.govacs.org

These second-generation inhibitors were discovered while aiming to improve the properties of an earlier hydantoin-based LFA-1 inhibitor. nih.govacs.org Structure-activity relationship (SAR) studies revealed that introducing electron-withdrawing groups at the C5 position of the imidazole ring enhances potency. nih.govacs.org Furthermore, attaching oxygen-containing functional groups to a C5-sulfonyl or sulfonamide group led to a significant increase in inhibitory activity. nih.govacs.org This improvement in potency is attributed to polar-polar interactions between these functionalized groups and the LFA-1 protein. nih.govacs.org X-ray crystallography studies have confirmed that these bicyclic imidazole derivatives bind to the I-domain of LFA-1, an allosteric site, in a manner similar to earlier inhibitors. nih.govacs.orgresearchgate.net

Investigations as Other Enzyme Inhibitors or Receptor Modulators

The versatility of the 1-methyl-1H-imidazole scaffold extends to its use in developing inhibitors for other key enzymes and modulators for various receptors.

Janus Kinase 2 (Jak2) Inhibition: A series of 1-methyl-1H-imidazole derivatives have been synthesized and evaluated as potent inhibitors of Janus kinase 2 (Jak2), a key enzyme in the Jak/STAT signaling pathway often dysregulated in myeloproliferative neoplasms. nih.gov Through structure-based design, researchers optimized a lead compound, leading to the discovery of a potent and orally bioavailable Jak2 inhibitor, compound 19a . nih.gov This compound demonstrated significant cellular activity in hematopoietic cell lines with the V617F mutation and showed significant tumor growth inhibition in a UKE-1 xenograft model. nih.gov

TGF-β Type I Receptor Kinase (ALK5) Inhibition: In the pursuit of cancer immunotherapeutics and antifibrotic agents, a series of 2-substituted-4-( nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles were synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5). acs.org The optimized compound, EW-7197 , exhibited a high degree of potency and selectivity for ALK5, with an IC50 value of 0.013 μM in a kinase assay. acs.org

Serotonin (B10506) Receptor Modulation: Arylpiperazine-substituted imidazole derivatives have been explored for their potential in treating neurological disorders. mdpi.com Specifically, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown high affinity for serotonin receptors (5-HT1A and 5-HT7) and dopamine (B1211576) D2 receptors, suggesting their potential as antidepressant and anxiolytic agents. mdpi.com

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives is a significant area of preclinical investigation, largely stemming from their activity as COX-2 and LFA-1 inhibitors. nih.govnih.govacs.orgacs.org The inhibition of COX-2 curtails the production of prostaglandins, which are key mediators of inflammation. acs.org Similarly, by blocking LFA-1, these compounds can interfere with leukocyte adhesion and migration to sites of inflammation. nih.govacs.org

Beyond these specific mechanisms, broader anti-inflammatory effects have been observed. For instance, some benzimidazole derivatives, a related class of compounds, have been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, as well as reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The anti-inflammatory activity of various imidazole and sulfonamide derivatives has been confirmed in in-vivo models, such as the carrageenan-induced rat paw edema model. cabidigitallibrary.org

Antiviral Activity

The imidazole nucleus is a common feature in a number of antiviral agents. nih.gov Derivatives of this compound have been part of the broader exploration of imidazole-containing compounds for antiviral applications.

For example, 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides, which are derivatives of the antiviral drug ribavirin, have been identified as potent antiviral compounds. mdpi.com While not direct this compound derivatives, this highlights the potential of the imidazole core in antiviral drug design. Research has shown that certain pyrazole derivatives, which are structural isomers of imidazoles, exhibit activity against a range of viruses including HIV, influenza, and hepatitis C virus. mdpi.com This suggests that the electronic and structural properties of the five-membered nitrogen-containing heterocycle are conducive to interactions with viral targets.

Mechanistic Insights into the Biological Actions of 1 Methyl 1h Imidazole 2 Sulfonamide Derivatives

Identification and Characterization of Molecular Targets

The biological effects of 1-Methyl-1H-imidazole-2-sulfonamide derivatives are predicated on their interaction with specific molecular targets. Research has identified several key enzymes and proteins that are modulated by these compounds.

Carbonic Anhydrases (CAs): A primary target for many sulfonamide derivatives is the zinc-containing metalloenzyme family of carbonic anhydrases. acs.orgnih.gov These enzymes play a crucial role in various physiological processes, including pH regulation and CO2 homeostasis. acs.org Certain this compound derivatives have been shown to be potent inhibitors of various CA isoforms, including those found in pathogenic bacteria like Vibrio cholerae and human isoforms such as hCA I and hCA II. tandfonline.comnih.gov For instance, aromatic sulfonamide derivatives incorporating imidazole (B134444) moieties exhibit inhibitory activity against Vibrio cholerae α-carbonic anhydrase (VchCA) with inhibition constants in the low nanomolar range. tandfonline.com The inhibitory action is achieved through the binding of the sulfonamide group to the zinc ion within the active site of the enzyme. acs.org

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govmdpi.com Their dysregulation is implicated in various diseases, including cancer metastasis. nih.gov Sulfonamide-based compounds have been developed as MMP inhibitors (MMPIs), where the sulfonamide group contributes to the binding affinity to the enzyme's active site. nih.gov The design of these inhibitors often involves a zinc-binding group (ZBG) that interacts with the catalytic zinc ion, and the sulfonamide moiety can enhance this interaction and provide specificity. nih.govnih.gov

Hypoxia-Inducible Factor (HIF): The HIF-1 pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia), a condition often found in solid tumors. plos.orgresearchgate.net The transcriptional activity of HIF-1 depends on the interaction of the HIF-1α subunit with co-activators p300 and CBP. plos.orgresearchgate.net Certain sulfonamide derivatives have been identified as inhibitors of the HIF-1 pathway. nih.gov These compounds are thought to disrupt the formation of the active transcriptional complex involving HIF-1α and its co-factors. nih.gov

Other Potential Targets: The versatile structure of imidazole-sulfonamide derivatives allows them to interact with a wide range of other biological targets. These can include enzymes involved in microbial metabolic pathways, proteins crucial for cell cycle regulation, and components of apoptotic signaling cascades. nih.govresearchgate.net

Below is an interactive table summarizing the key molecular targets of this compound derivatives.

Molecular TargetFunctionRole in Disease
Carbonic Anhydrases (CAs)Catalyze the reversible hydration of CO2. acs.orgpH regulation, ion transport; implicated in glaucoma, epilepsy, and infectivity of some pathogens. acs.orgnih.gov
Matrix Metalloproteinases (MMPs)Degrade extracellular matrix components. nih.govTissue remodeling, wound healing; overexpressed in cancer, arthritis. nih.gov
Hypoxia-Inducible Factor (HIF)Mediates cellular adaptation to hypoxia. researchgate.netAngiogenesis, tumor progression, metastasis. plos.orgresearchgate.net

Elucidation of Cellular Pathway Perturbations

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that perturb various cellular pathways.

Some imidazole derivatives have demonstrated the ability to interfere with fundamental processes in microorganisms, such as DNA replication and cell wall synthesis. nih.gov While the precise mechanisms for this compound itself are still under detailed investigation, the broader class of sulfonamides is well-known to inhibit bacterial growth by acting as structural analogs of para-aminobenzoic acid (PABA). This competitive inhibition disrupts the synthesis of folic acid, a crucial precursor for the production of nucleic acids (DNA and RNA). vt.edu The imidazole moiety can contribute to the uptake and accumulation of the compound within microbial cells, enhancing its antimicrobial efficacy. nih.gov

The integrity of the cell membrane is vital for the survival of pathogens. Several imidazole-containing compounds, particularly antifungal agents, exert their effect by disrupting the fungal cell membrane. researchgate.netnih.gov They achieve this by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. researchgate.netnih.gov Some imidazole derivatives have also been shown to cause structural damage to fungal cell membranes, further compromising their integrity. researchgate.net

As mentioned earlier, the HIF-1 signaling pathway is a key target for some this compound derivatives. nih.gov The formation of a functional HIF-1 transcriptional complex requires the interaction between the HIF-1α subunit and the co-activators p300 and CREB-binding protein (CBP). plos.orgresearchgate.net Small molecules, including certain sulfonamides, have been designed to specifically disrupt this protein-protein interaction. plos.orgnih.gov By binding to the CH1 domain of p300/CBP, these inhibitors can prevent the recruitment of the co-activator to HIF-1α, thereby blocking the transcription of hypoxia-inducible genes that are critical for tumor survival and angiogenesis. nih.gov

A significant anticancer mechanism of some sulfonamide derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. researchgate.netnih.govnih.gov This can be triggered through multiple pathways:

Cell Cycle Arrest: Some derivatives can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating. researchgate.net

Activation of Caspases: The activation of caspases, a family of proteases that execute apoptosis, is a common feature. For instance, some sulfonamides have been shown to activate caspase-3. researchgate.net

Mitochondrial Pathway: The intrinsic apoptotic pathway, which involves the mitochondria, can be activated. This is often characterized by the loss of mitochondrial membrane potential. researchgate.net

Modulation of Apoptotic Proteins: The expression of key proteins involved in apoptosis can be altered. For example, a reduction in the expression of the anti-apoptotic protein Survivin has been observed. researchgate.net

The table below provides a summary of the cellular pathway perturbations by these derivatives.

Cellular PathwayMechanism of PerturbationConsequence
Microbial DNA Replication & Cell Wall SynthesisInhibition of folic acid synthesis (sulfonamides); potential direct effects on enzymes. nih.govvt.eduBacteriostatic or bactericidal activity. vt.edu
Pathogen Cell Membrane IntegrityInhibition of ergosterol biosynthesis; direct membrane damage. researchgate.netnih.govAntifungal activity. nih.gov
HIF-1α/p300/CBP InteractionDisruption of the protein-protein interaction required for transcriptional activation. plos.orgnih.govInhibition of tumor adaptation to hypoxia. plos.org
Apoptosis in Malignant CellsCell cycle arrest, caspase activation, mitochondrial dysfunction. researchgate.netnih.govCancer cell death. researchgate.net

While the primary focus has been on other mechanisms, the potential for imidazole-containing compounds to influence DNA methylation is an emerging area of interest. DNA methylation, a key epigenetic modification, is carried out by DNA methyltransferases (DNMTs). rsc.org Some anticancer imidazole derivatives, such as dacarbazine, are known to exert their effect through DNA methylation. nih.gov Although direct evidence for this compound in DNA methylation is still being established, the structural similarities to other epigenetic modulators suggest this as a plausible area for future investigation. rsc.org

Ligand-Enzyme Binding Modes and Interaction Analysis

The biological activity of this compound derivatives is intrinsically linked to their ability to bind and interact with specific enzyme targets. Molecular docking studies and, in some cases, X-ray crystallography have provided detailed insights into the binding modes and crucial molecular interactions that govern the inhibitory potential of these compounds. The sulfonamide group, a common zinc-binding group (ZBG), and the imidazole ring are key pharmacophoric features that frequently dictate the orientation of these ligands within the enzyme's active site. researchgate.netacs.org

Carbonic Anhydrase (CA) Inhibition

Derivatives of imidazole-sulfonamide are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II. sci-hub.se The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide moiety to the catalytic zinc ion (Zn²⁺) located deep within the active site. sci-hub.se This interaction is a hallmark of sulfonamide-based CA inhibitors.

Molecular docking studies on a series of novel sulfonamide derivatives revealed that the sulfonamide group's nitrogen atom binds to the Zn²⁺ ion. sci-hub.se The binding is further stabilized by a network of hydrogen bonds. For instance, one of the sulfonyl oxygens typically forms a hydrogen bond with the backbone amide of Thr199, a highly conserved residue in the CA active site. The second sulfonyl oxygen can also participate in water-mediated hydrogen bonds.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamide Derivatives sci-hub.se
CompoundTarget EnzymeKᵢ (µM)IC₅₀ (µM)
3ehCA I0.1676 ± 0.0170.176
3mhCA II0.2880 ± 0.0800.526
Acetazolamide (B1664987) (Standard)hCA I-0.965
Acetazolamide (Standard)hCA II-0.672

Monoamine Oxidase B (MAO-B) Inhibition

Novel benzylamine-sulfonamide derivatives incorporating a 1-methyl-1H-imidazol-2-yl)thio moiety have been identified as selective and potent inhibitors of human monoamine oxidase B (hMAO-B). tandfonline.comsemanticscholar.org The inhibition mechanism for the most potent compounds in one study, 4i and 4t , was determined to be non-competitive. tandfonline.com

Molecular docking of compound 4i into the hMAO-B active site (PDB ID: 2V5Z) revealed its binding orientation. The inhibitor fits into a cavity composed of two sub-pockets: an entrance cavity and a deeper catalytic cavity where the flavin adenine (B156593) dinucleotide (FAD) cofactor resides. The benzylamine-sulfonamide core of the inhibitor establishes multiple interactions with key residues:

Hydrophobic Interactions: The aromatic rings of the compound engage in pi-pi stacking and other hydrophobic interactions with aromatic residues such as Tyr398, Tyr435, and Trp119, which line the active site.

Hydrogen Bonding: The sulfonamide group is crucial for anchoring the molecule. It can form hydrogen bonds with nearby residues, contributing to the stability of the ligand-enzyme complex. tandfonline.com

Table 2: Selective hMAO-B Inhibition by Benzylamine-Sulfonamide Derivatives tandfonline.com
CompoundhMAO-B IC₅₀ (µM)hMAO-A Inhibition at 10⁻³ M (%)Inhibition Type
4i0.041 ± 0.00115.43 ± 1.12Non-competitive
4t0.065 ± 0.00219.87 ± 2.15Non-competitive
Selegiline (Standard)0.037 ± 0.00135.14 ± 1.54-

Cyclooxygenase-2 (COX-2) Inhibition

A series of 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives were designed as atypical selective COX-2 inhibitors. nih.gov In these compounds, the methylsulfonyl group (a bioisostere of sulfonamide) acts as the key pharmacophore. Docking studies of the most potent compound, 5b , into the COX-2 active site (PDB ID: 1CX2) showed that it adopts a binding mode similar to the selective inhibitor Celecoxib. nih.gov

The methylsulfonyl group orients towards the secondary pocket of the COX-2 active site, where it establishes a critical hydrogen bond with the side chain of Arg513. nih.gov This interaction is characteristic of diarylheterocycle COX-2 inhibitors. Additional stabilizing interactions include:

A hydrogen bond between the NH of the anilino moiety of compound 5b and the side chain of Arg120. nih.gov

The phenyl ring of the compound fits into a lipophilic pocket formed by residues Trp387, Tyr385, and Val349. nih.gov

This binding orientation allows the imidazole-based scaffold to effectively block the cyclooxygenase channel, preventing the entry of the arachidonic acid substrate. The selectivity for COX-2 over COX-1 is attributed to the ability of the ligand to access the larger secondary side pocket present in COX-2 but absent in COX-1.

Table 3: COX-2 Inhibition Data for Imidazole Derivative 5b nih.gov
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5b0.7182115
Celecoxib (Standard)0.6578120

SARS-CoV-2 Main Protease (Mpro) Inhibition

Sulfonamide-tethered triazolo isatins have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CL-Pro, a critical enzyme for viral replication. nih.gov Molecular docking of the most active compound, 6b , revealed a dense network of interactions within the enzyme's substrate-binding pocket. nih.gov

The binding mode of compound 6b showed similarities to a co-crystallized ligand, occupying the catalytic domain. The key interactions identified were:

Hydrogen Bonds: The isatin (B1672199) ring carbonyls formed hydrogen bonds with Ser144 and Cys145, the latter being part of the catalytic dyad. The amide linker formed a hydrogen bond with His41, the other catalytic residue. The sulfonamide group was deeply engaged, forming three hydrogen bonds with Met165, Val186, and Arg188. nih.gov

Hydrophobic Interactions: The phenyl ring attached to the sulfonamide group established hydrophobic contacts with His41 and Met49, while the isatin ring interacted hydrophobically with Glu166. nih.gov

These extensive interactions resulted in a strong predicted binding energy (-10.7 Kcal/mol), suggesting that the sulfonamide-imidazole scaffold can be effectively optimized for potent inhibition of this viral protease. nih.gov

Table 4: Inhibition of SARS-CoV-2 Mpro by Sulfonamide-Tethered Triazolo Isatins nih.gov
CompoundMpro IC₅₀ (µM)Predicted Binding Energy (Kcal/mol)
6a0.562 ± 0.005-
6b0.249 ± 0.006-10.7
6c0.939 ± 0.007-
6d1.054 ± 0.053-

Structure Activity Relationship Sar Studies of 1 Methyl 1h Imidazole 2 Sulfonamide Analogues

Influence of Substituent Nature and Position on the Imidazole (B134444) Ring

The imidazole ring is a primary site for structural modification in the quest to optimize the biological activity of 1-Methyl-1H-imidazole-2-sulfonamide analogues. The electronic properties and position of substituents on this heterocyclic ring play a pivotal role in modulating the compound's interaction with biological targets.

Research into imidazole and benzimidazole (B57391) sulfonamides has shown that the electronic nature of substituents is a key determinant of antibacterial activity. Generally, compounds featuring electron-withdrawing groups, such as a nitro group, exhibit greater antibacterial efficacy than those with electron-donating substituents like methyl or methoxy (B1213986) groups. nih.gov For instance, SAR studies on benzimidazolylbenzenesulfonamides confirmed that an electron-withdrawing group on the benzimidazole ring enhanced antimicrobial activity, whereas electron-releasing groups led to a decrease in potency. mdpi.com Specifically, the introduction of a nitro group at either the 5- or 7-position of the benzimidazole core was found to significantly boost potency against S. aureus, MRSA, and B. subtilis. mdpi.com

Table 1: Effect of Imidazole Ring Substituents on Biological Activity

Substituent Type General Effect on Antibacterial Activity General Effect on Anticancer Activity (select cases) Reference
Electron-Withdrawing (e.g., -NO₂) Increase Decrease nih.gov, mdpi.com, mdpi.com
Electron-Donating (e.g., -CH₃, -OCH₃) Decrease Increase nih.gov, mdpi.com
Alkyl (e.g., -CH₃) Can reduce activity (potential steric hindrance) Can reduce activity nih.gov

Impact of Sulfonamide Moiety Modifications on Biological Potency and Selectivity

The sulfonamide group is a well-established pharmacophore, crucial for the biological activity of many drugs due to its ability to form key interactions with enzymes and receptors. ontosight.ainih.gov Modifications to this moiety in this compound analogues can profoundly affect their potency, selectivity, and even pharmacokinetic properties.

The substitution pattern on the sulfonamide nitrogen is a critical factor. For certain inhibitors targeting Trypanosoma brucei, capping the sulfonamide nitrogen with a methyl group (transforming a secondary sulfonamide into a tertiary one) was found to dramatically improve penetration into the central nervous system (CNS). acs.org This modification, however, came at the cost of decreased metabolic stability. acs.org The type of sulfonamide can also determine selectivity for different targets. In one study on hybrid molecules, secondary sulfonamides were more effective for inhibiting carbonic anhydrase (CA), while primary sulfonamides were superior for inhibiting acetylcholinesterase (AChE). researchgate.net

Furthermore, the aromatic ring attached to the sulfonamide group is also a target for modification. For classic antibacterial sulfonamides, a free para-amino group on this benzene (B151609) ring is considered essential for activity, with most modifications other than those creating prodrugs leading to a loss of potency. ekb.eg However, more recent research has successfully developed active compounds with various substitutions on this ring. ekb.eg For example, replacing a phenyl ring with a naphthyl ring in certain derivatives led to an increase in inhibitory activity against specific carbonic anhydrase isoforms. sci-hub.se These findings demonstrate that thoughtful modification of the sulfonamide moiety is a powerful strategy for fine-tuning the pharmacological profile of these analogues.

Table 2: Influence of Sulfonamide Moiety Modification on Activity

Modification Observation Impact Reference
Methylation of Sulfonamide Nitrogen Enhanced CNS penetration Potency maintained, but metabolic stability decreased acs.org
Primary vs. Secondary Sulfonamide Primary sulfonamide favored AChE inhibition Selectivity between targets (AChE vs. CA) researchgate.net
Secondary sulfonamide favored CA inhibition researchgate.net
Aromatic Ring Substitution Replacement of phenyl with naphthyl Increased inhibitory activity against CA isoforms sci-hub.se

Role of Linker Chains and Peripheral Substituents

Linker chains and peripheral substituents serve to connect the core imidazole-sulfonamide scaffold to other chemical groups, influencing properties such as solubility, lipophilicity, and the ability to access and bind to the target site. The nature, length, and flexibility of these linkers are key variables in drug design.

In a series of inhibitors for Trypanosoma brucei, replacing a rigid biaryl aromatic linker with a more flexible alkyl chain resulted in a significant improvement in enzyme selectivity. acs.org The synthesis of these linker-modified analogues often employs versatile chemical reactions, such as Sonogashira and Suzuki couplings, to introduce a variety of chains and terminal groups. acs.orgnih.gov For example, a thiomethylene (–SCH2–) linker has been used to connect an imidazole core to a coumarin (B35378) moiety, with biological activity being dependent on the substituents present on the peripheral coumarin ring. mdpi.com

Pharmacophoric Requirements for Optimized Biological Profiles

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Elucidating these requirements is crucial for the rational design of new, more potent analogues.

The sulfonamide moiety itself is a cornerstone pharmacophore feature, recognized for its ability to interact with enzymes like carbonic anhydrase. ontosight.ai Deeper computational studies have refined this understanding. For a series of antihypertensive imidazole derivatives, a successful pharmacophore model was developed that consisted of five key features: one aromatic carbon center, two hydrogen bond acceptors, and one hydrogen bond donor. researchgate.net Another model for acyl sulfonamide derivatives identified a different set of requirements: one aromatic feature, two aliphatic features, one hydrogen bond acceptor, and one negatively ionizable feature. researchgate.net

Quantitative structure-activity relationship (QSAR) studies provide further insight into the specific electronic properties that define the pharmacophore. For a class of antibacterial benzimidazolylbenzenesulfonamides, it was found that higher positive charges on the acidic hydrogens of the sulfonamide group, combined with lower negative charges on the sulfonamide oxygens and one of the imidazole nitrogens, promoted biological activity. mdpi.com These models, which map out the critical steric and electronic features, serve as invaluable guides for lead optimization and the design of novel compounds with enhanced biological profiles.

Investigation of Stereochemical Effects on Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a significant impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

The investigation of stereochemical effects is a key part of drug development. For example, the (R)-(+) and (S)-(-) enantiomers of a methylated derivative of naphazoline (B1676943) were synthesized and evaluated. nih.gov While the parent compound was an agonist, both chiral derivatives acted as antagonists, demonstrating that stereochemical changes can alter the mode of action. nih.gov

In a more distinct example of stereoselective activity, a library of spirocyclic glutamic acid analogues was synthesized, and all possible stereoisomers were isolated and tested for their ability to inhibit H. pylori glutamate (B1630785) racemase. nih.gov The results showed a clear dependence of activity on stereochemistry, with the inhibitory concentrations (IC50) of the different isomers varying significantly, ranging from 1.9 mM to 18 mM. nih.gov This "stereochemical diversity-oriented conformational restriction strategy" highlights how fixing parts of a molecule in specific spatial orientations can be used to probe ligand-target interactions and optimize potency. nih.gov These studies underscore the necessity of considering and controlling stereochemistry in the design of this compound analogues to achieve optimal biological profiles.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing researchers to predict the binding mode and affinity of a ligand, such as 1-Methyl-1h-imidazole-2-sulfonamide, to a biological target. nih.govnih.gov

In studies involving imidazole (B134444) and sulfonamide derivatives, molecular docking has been successfully employed to identify potential biological targets and elucidate binding interactions. For instance, docking studies on imidazole-sulfonamide derivatives against targets like the SARS-CoV-2 main protease (Mpro) and cyclooxygenase-2 (COX-2) have revealed key interactions that contribute to their inhibitory activity. nih.govnih.gov The sulfonamide group is often observed forming crucial hydrogen bonds with amino acid residues like Arginine (Arg) in the active site of the target protein. nih.gov

For this compound, docking simulations would predict its binding pose within a target's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is vital for understanding its mechanism of action and for designing more potent analogs. While specific docking data for this compound is not extensively published, studies on closely related compounds provide a framework for its potential interactions.

Table 1: Representative Docking Study Data for Imidazole-Sulfonamide Derivatives

Target ProteinDerivative CompoundDocking Score (kcal/mol)Key Interacting Residues
TIM-3N-(4-(8-chloro-2-methyl-5-oxo-5,6-dihydro- nih.govtandfonline.comuni.lutriazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl)-1H-imidazole-2-sulfonamide-9.987GLY-25, PRO-24 frontiersin.org
SARS-CoV-2 Mpro4‐[(E)‐2‐(1H‐imidazol‐1‐yl)diazen‐1‐yl]‐N‐(5‐methyl‐1,2‐oxazol‐3‐yl)benzene‐1‐sulfon-8.0Not specified nih.gov
COX-2N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyanilineNot specifiedArg513, Trp387, Tyr385, Val349, Arg120 nih.gov

This table presents data for derivative compounds to illustrate the application of molecular docking. The specific interactions of this compound would depend on the specific target protein.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tandfonline.com In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by molecular docking. nih.govmdpi.com By simulating the complex in a virtual physiological environment, researchers can observe its dynamic behavior and confirm the persistence of key binding interactions. tandfonline.com

For a ligand like this compound, MD simulations would be performed on its docked complex with a target protein. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time. A low and stable RMSD value indicates that the ligand remains bound in its initial predicted pose. frontiersin.org

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be used to estimate the binding free energy of the ligand-receptor complex, providing a more quantitative measure of binding affinity. frontiersin.org Studies on related imidazole-sulfonamide derivatives have utilized MD simulations to confirm the stability of the ligand-protein complexes and validate the docking results. nih.govfrontiersin.org For example, a 100 ns MD simulation was used to confirm the stability of a complex formed between an imidazole derivative and the COVID-19 main protease. tandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and chemical reactivity of molecules. tandfonline.comsemanticscholar.orgresearchgate.net These methods provide insights into molecular properties like the distribution of electron density, the energies of molecular orbitals, and the potential for chemical reactions. acs.org

For this compound, quantum chemical calculations can determine key parameters that govern its behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acs.orgresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. tandfonline.com This information is valuable for understanding how this compound might interact with biological targets and for predicting its metabolic fate.

Table 2: Representative Quantum Chemical Parameters for Imidazole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
CMPIPNot Specified-0.07371Not Specified researchgate.net
MPIMPPA-0.18599Not SpecifiedNot Specified researchgate.net
CMIBP-0.24562-0.080540.16508 ekb.eg
MIPBD-0.18204-0.03821Not Specified ekb.eg
MIBPBD-0.18165-0.06052Not Specified ekb.eg

This table contains data for various imidazole derivatives to demonstrate the application of quantum chemical calculations. CMPIP: 2-chloro-4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazole-5-yl) pyridine; MPIMPPA: 4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazole-5-yl)-N-(4-morpholino phenyl) pyridin-2-amine; CMIBP: 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine; MIPBD: N1-(4-(1-Methyl-1H-imidazol-2-yl)pyridin-2-yl)benzene-1,4-diamine; MIBPBD: Not specified in source.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Design

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. rsc.orgnih.gov Predicting ADME properties early in the drug discovery process is crucial, as poor pharmacokinetics is a major reason for the failure of drug candidates in clinical trials. rsc.org

For this compound, various computational tools can be used to predict its ADME profile. These predictions include parameters related to absorption (e.g., intestinal absorption, cell permeability), distribution (e.g., plasma protein binding, blood-brain barrier penetration), metabolism (e.g., susceptibility to cytochrome P450 enzymes), and excretion. nih.govresearchgate.net

Drug-likeness rules, such as Lipinski's Rule of Five, are also assessed to determine if a compound has physicochemical properties that would make it a likely orally active drug in humans. nih.gov In silico ADME predictions for sulfonamide and imidazole derivatives have been used to guide the design of new compounds with improved pharmacokinetic profiles. rsc.orgrsc.orgd-nb.info These studies help to prioritize compounds for synthesis and experimental testing, saving time and resources. rsc.org

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target is known, structure-based virtual screening (often involving molecular docking) is used. nih.gov In the absence of a target structure, ligand-based methods can be employed, which use the knowledge of known active molecules to identify new ones with similar properties.

Derivatives of imidazole and sulfonamide have been identified and optimized using virtual screening approaches. nih.govacs.orgacs.org For example, a structure-based drug design approach was used to screen imidazole derivatives of sulfonamides against the SARS-CoV-2 main protease. nih.gov This process involves docking a large number of compounds into the target's active site and ranking them based on their predicted binding affinity.

Ligand-based drug design methodologies, such as pharmacophore modeling, can also be applied. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular target. This model can then be used to search for new compounds that fit the pharmacophore, even if they have different chemical scaffolds. These methodologies are powerful tools for discovering novel lead compounds and for optimizing the activity of existing ones, such as this compound.

Future Perspectives and Emerging Research Directions for 1 Methyl 1h Imidazole 2 Sulfonamide

The landscape of drug discovery is in a constant state of evolution, driven by advancements in medicinal chemistry, molecular biology, and computational sciences. Within this dynamic environment, the 1-methyl-1H-imidazole-2-sulfonamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its unique structural and electronic properties make it a versatile core for designing molecules with diverse biological activities. This article explores the future perspectives and emerging research directions centered on this specific chemical entity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methyl-1H-imidazole-2-sulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonylation of 1-methylimidazole using chlorosulfonic acid or sulfonyl chloride derivatives. A two-step procedure involves:

  • Step 1 : Reaction of 1-methylimidazole with chlorosulfonic acid to form the intermediate sulfonyl chloride.
  • Step 2 : Ammonolysis of the sulfonyl chloride with aqueous ammonia to yield the sulfonamide. Key factors affecting yield include temperature control (0–5°C for exothermic reactions), stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to chlorosulfonic acid), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and methyl group integration (e.g., δH 3.81 ppm for N-CH3_3 in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+^+ at m/z 358.2 in ).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .
  • HPLC : Assesses purity (>98% by reverse-phase methods) .

Advanced Research Questions

Q. How do structural modifications at the sulfonamide or imidazole ring influence biological activity, and what design strategies optimize target engagement?

  • Positional Isomerism : The sulfonamide group’s position (e.g., 2- vs. 4-sulfonamide in ) alters electronic effects and hydrogen-bonding capacity, impacting interactions with enzymes like farnesyltransferase (e.g., IC50_{50} variations in ).
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at the imidazole 4-position enhances stability but may reduce solubility. Ethylenediamine-based side chains improve pharmacokinetic profiles .
  • SAR Workflow : Use iterative cycles of synthesis, in vitro assays (e.g., enzyme inhibition), and computational docking (e.g., AutoDock Vina) to prioritize analogs .

Q. What experimental approaches address discrepancies in reported biological activities of sulfonamide derivatives?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., known inhibitors in ).
  • Compound Degradation : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS .
  • Impurity Interference : Employ orthogonal purification (e.g., preparative HPLC followed by trituration) to isolate >99% pure batches .

Q. How can researchers optimize reaction scalability and reproducibility for this compound synthesis?

  • Process Chemistry : Replace batch reactors with flow systems for precise temperature control and reduced side reactions.
  • Catalytic Efficiency : Screen Lewis acids (e.g., ZnCl2_2) to accelerate sulfonylation kinetics ().
  • Work-Up Strategies : Use aqueous bicarbonate washes to remove excess chlorosulfonic acid, minimizing emulsion formation .

Q. What computational tools are effective for modeling the interaction of this compound with biological targets?

  • Docking Simulations : Schrödinger Suite or GROMACS for predicting binding modes to proteins (e.g., carbonic anhydrase IX).
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify nucleophilic attack sites on the sulfonamide group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs for synthesis .

Key Methodological Recommendations

  • For crystallographic studies, use SHELXL for refinement and Olex2 for visualization to resolve hydrogen-bonding ambiguities .
  • In SAR studies, prioritize methyl and ethyl substituents for improved metabolic stability over bulkier groups .
  • Employ gradient elution in HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) to separate sulfonamide derivatives with <2% impurity .

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